molecular formula C25H25N5O5S2 B12142028 ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12142028
M. Wt: 539.6 g/mol
InChI Key: KMMXXPLZYPDHQU-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with piperazine-1-carboxylate. Each step requires specific reagents and conditions, such as:

    Formation of Thiazolidinone Ring: This step involves the reaction of a furan-2-ylmethyl ketone with thiourea under acidic conditions to form the thiazolidinone ring.

    Synthesis of Pyrido[1,2-a]pyrimidine Core: This core is synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under basic conditions.

    Coupling with Piperazine-1-carboxylate: The final step involves the coupling of the synthesized intermediate with ethyl piperazine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathways essential for cell survival and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can lead to the selective killing of cancer cells.

Comparison with Similar Compounds

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate: This compound lacks the 9-methyl group, which may affect its binding affinity and specificity.

    Mthis compound: The methyl ester variant may have different solubility and pharmacokinetic properties.

    Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-1-carboxylate: The piperidine analog may exhibit different biological activity due to the structural differences in the nitrogen-containing ring.

Biological Activity

Ethyl 4-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its diverse biological activities. Its molecular formula is C22H22N4O4S2C_{22}H_{22}N_4O_4S_2, with a molecular weight of 470.6 g/mol. The structural complexity includes thiazolidinone and pyridopyrimidine moieties, which are known for their pharmacological significance.

PropertyValue
Molecular FormulaC22H22N4O4S2C_{22}H_{22}N_4O_4S_2
Molecular Weight470.6 g/mol
IUPAC NameEthyl 4-(3-{(Z)-...
InChI KeyIBPCHNRPCTYOCO-LGMDPLHJSA-N

Antimicrobial Activity

Research has demonstrated that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that ethyl 4-(3-{(Z)-... effectively inhibited bacterial growth, showcasing its potential as an antimicrobial agent .

Table 1: Antibacterial Activity Against Selected Bacteria

CompoundStaphylococcus aureus (G+)Escherichia coli (G-)
Ethyl 4-(3-{(Z)-...Inhibition Zone (mm)Inhibition Zone (mm)
Compound A2015
Compound B2510

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. Ethyl 4-(3-{(Z)-... was subjected to cytotoxicity assays against various cancer cell lines using the MTT assay method. Results indicated a dose-dependent inhibition of cell proliferation, with significant cytotoxic effects observed at higher concentrations (50 µM and above) .

Figure 1: Cytotoxicity Assessment Using MTT Assay

Cytotoxicity Assessment

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies suggest that thiazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The precise mechanism of action for ethyl 4-(3-{(Z)-... is not fully elucidated; however, it is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may interact with cellular receptors affecting signaling pathways related to inflammation and cancer growth.
  • Oxidative Stress Reduction : The antioxidant properties may contribute to its anti-inflammatory effects by scavenging free radicals.

Properties

Molecular Formula

C25H25N5O5S2

Molecular Weight

539.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H25N5O5S2/c1-3-34-24(33)28-11-9-27(10-12-28)21-18(22(31)29-8-4-6-16(2)20(29)26-21)14-19-23(32)30(25(36)37-19)15-17-7-5-13-35-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b19-14-

InChI Key

KMMXXPLZYPDHQU-RGEXLXHISA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.